molecular formula C10H14N2O3 B12996098 Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate

Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No.: B12996098
M. Wt: 210.23 g/mol
InChI Key: WCMZRLIFJGJNJL-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an ester, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate include other oxazole derivatives and heterocyclic compounds with similar structures . Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and oxygen atoms within its ring structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3H-pyrazolo[5,1-b][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-4-14-9(13)7-5-8-12(11-7)6-10(2,3)15-8/h5H,4,6H2,1-3H3

InChI Key

WCMZRLIFJGJNJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CC(OC2=C1)(C)C

Origin of Product

United States

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